N,N-dimethyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)aniline
Description
N,N-Dimethyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)aniline is a structurally complex molecule featuring:
- A thieno[3,2-c]pyridine core, a bicyclic heteroaromatic system with sulfur and nitrogen atoms.
- A piperidine ring connected to the thienopyridine via a single bond.
- A carbonyl group bridging the piperidine and a substituted aniline moiety.
Properties
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[4-(dimethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-22(2)18-5-3-16(4-6-18)21(25)23-11-7-19(8-12-23)24-13-9-20-17(15-24)10-14-26-20/h3-6,10,14,19H,7-9,11-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFJZCYHSLYDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)aniline typically involves multi-step organic reactions. One common approach is to start with the thienopyridine core, which can be synthesized through a series of cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution or reductive amination. Finally, the aniline moiety is attached through a coupling reaction, such as a Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques, such as recrystallization or chromatography, are also crucial to ensure the final product meets the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aniline or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienopyridine Derivatives
(a) Prasugrel (5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H-thieno[3,2-c]pyridin-2-yl acetate)
- Structural Differences : Prasugrel contains an acetate ester and a fluorophenyl group instead of the piperidine-carbonyl-aniline moiety.
- Pharmacology : Acts as a prodrug, metabolized to an active thiol derivative that irreversibly inhibits P2Y12 receptors on platelets .
- Key Contrast : The target compound’s piperidine-carbonyl-aniline group may alter metabolism and receptor binding kinetics compared to prasugrel’s ester-linked substituents.
(b) 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline (CAS 926216-36-6)
Piperidine/Carbonyl-Linked Analogues
(a) N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline (CAS 338417-97-3)
- Structural Variation: Replaces thienopyridine with a methylpiperazine group.
- Functional Impact : Piperazine’s smaller ring size and additional nitrogen may enhance hydrogen bonding, altering solubility and target selectivity .
(b) 4-Methyl-N-phenyl-4H-thieno[3,2-c]pyridine-5-carboxamide
Aniline-Substituted Heterocycles
(a) N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline
- Core Heterocycle: Pyrimidoindazole instead of thienopyridine.
- Photophysical Properties : Exhibits aggregation-induced emission (AIE) with fluorescence quantum yield ΦF = 45.5%, suggesting the target compound’s dimethylaniline group could similarly influence optical properties .
(b) Pull–Push Molecules with Dimethylaniline
Physicochemical and Pharmacokinetic Comparison
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Weight | Core Structure | Key Substituents | Potential Activity |
|---|---|---|---|---|
| Target Compound | ~432.5* | Thieno[3,2-c]pyridine | Piperidine-carbonyl-dimethylaniline | Antiplatelet, kinase inhibition |
| Prasugrel | 409.46 | Thieno[3,2-c]pyridine | Fluorophenyl-ester | P2Y12 antagonist (antiplatelet) |
| 4-{4H...}aniline (CAS 926216-36-6) | 230.33 | Thieno[3,2-c]pyridine | Aniline | Intermediate for drug synthesis |
| N,N-Dimethyl-4-(3-methylpiperazine...) | 277.37 | Piperazine | Methylpiperazine-carbonyl | Unknown (building block) |
*Estimated based on structural formula.
Biological Activity
N,N-dimethyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)aniline is a complex organic compound with potential biological activities. This article reviews its biological activity based on available research findings, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₆H₁₈N₂OS
- Molecular Weight : 286.39 g/mol
- CAS Number : 2137619-15-7
The compound's biological activity primarily stems from its interaction with various molecular targets. Recent studies suggest that it may act as an inhibitor of specific kinases involved in viral infections and cancer proliferation. The thieno[3,2-c]pyridine moiety is believed to enhance binding affinity to these targets.
Biological Activity Overview
- Antiviral Activity :
- Antitumor Activity :
Table 1: Summary of Biological Activities
| Activity Type | Model System | Findings | Reference |
|---|---|---|---|
| Antiviral | Human MDDCs | Significant inhibition of DENV replication | |
| Antitumor | HepG2 Cells | Induced apoptosis; cell cycle arrest at S phase |
Detailed Research Findings
- Antiviral Studies :
-
Anticancer Mechanism :
- Research on HepG2 cells revealed that treatment with the compound led to mitochondrial membrane potential changes indicative of apoptosis. The compound's interaction with farnesyltransferase was confirmed through molecular docking simulations, demonstrating its potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
